6-(Perfluoroethyl)pyridin-3-amine
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Overview
Description
6-(Perfluoroethyl)pyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C7H5F5N2 and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of a perfluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 6-(Perfluoroethyl)pyridin-3-amine involves several steps, starting from readily available precursors. One common method involves the reaction of 3-aminopyridine with perfluoroethyl iodide under basic conditions. The reaction typically proceeds in the presence of a strong base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-(Perfluoroethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the perfluoroethyl group.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
6-(Perfluoroethyl)pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Perfluoroethyl)pyridin-3-amine is primarily influenced by the electron-withdrawing effect of the perfluoroethyl group. This effect can modulate the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
6-(Perfluoroethyl)pyridin-3-amine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: This compound has a single fluorine atom attached to the pyridine ring and exhibits different reactivity and properties compared to this compound.
3,5-Difluoropyridine: With two fluorine atoms on the pyridine ring, this compound shows distinct chemical behavior and applications.
Perfluoropyridine: This fully fluorinated pyridine derivative has unique properties and is used in specialized applications.
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)5-2-1-4(13)3-14-5/h1-3H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWAUZYRDIPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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